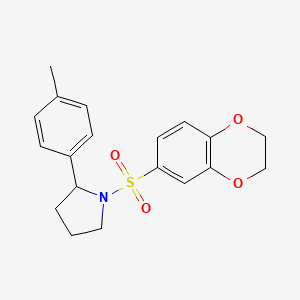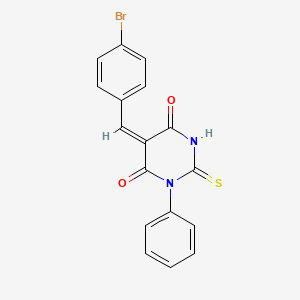
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPB, and it belongs to the class of sulfonic acid derivatives. In
Wissenschaftliche Forschungsanwendungen
AMPPB has been studied extensively for its potential applications in various scientific fields. One of the major applications of AMPPB is in neuroscience research. This compound has been shown to be a potent and selective blocker of the glutamate transporter EAAT2, which plays a crucial role in regulating glutamate levels in the brain. By blocking EAAT2, AMPPB can increase the extracellular levels of glutamate, leading to enhanced synaptic transmission and plasticity.
In addition to neuroscience research, AMPPB has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and prostate cancer. The mechanism of action of AMPPB in cancer cells is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival.
Wirkmechanismus
The mechanism of action of AMPPB involves the inhibition of specific transporters or signaling pathways. In the case of EAAT2, AMPPB acts as a competitive inhibitor, binding to the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can enhance synaptic transmission and plasticity.
In cancer cells, the mechanism of action of AMPPB is not fully understood. However, it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival. This may include the inhibition of protein kinases or other enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPPB are dependent on the specific application and concentration used. In neuroscience research, AMPPB has been shown to enhance synaptic transmission and plasticity, leading to improved cognitive function. However, at high concentrations, AMPPB can lead to excitotoxicity and neuronal damage.
In cancer research, AMPPB has been shown to inhibit the growth of certain cancer cell lines. However, the specific biochemical and physiological effects of AMPPB in cancer cells are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AMPPB in lab experiments is its high solubility in water, which makes it easy to work with. In addition, the synthesis method for AMPPB is efficient, resulting in a high yield of the compound.
However, one of the limitations of using AMPPB in lab experiments is its potential for excitotoxicity at high concentrations. This can lead to neuronal damage and limit the usefulness of AMPPB in certain applications.
Zukünftige Richtungen
There are several future directions for research on AMPPB. One area of research is in the development of more selective and potent inhibitors of EAAT2. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy.
Another area of research is in the investigation of the mechanism of action of AMPPB in cancer cells. This could lead to the development of new cancer therapies that target specific signaling pathways or enzymes involved in cancer cell survival.
Finally, there is potential for the development of new applications for AMPPB in other scientific fields, such as materials science or environmental science. Further research is needed to explore these potential applications of AMPPB.
Synthesemethoden
The synthesis of AMPPB involves the reaction of 5-phenoxy-2-nitrobenzenesulfonic acid with 3-methyl-5-aminopyrazole in the presence of a palladium catalyst. This reaction results in the formation of AMPPB as a white solid that is highly soluble in water. The yield of this reaction is typically high, making it an efficient method for the synthesis of AMPPB.
Eigenschaften
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)14-8-7-13(10-15(14)24(20,21)22)23-12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWHSEOXFVVWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)


![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
